3-(1-Naphthyl)cyclobutanone

Lipophilicity Drug-likeness Physicochemical property prediction

3-(1-Naphthyl)cyclobutanone (CAS 1360180-25-1, C14H12O, MW 196.24) is a 3-substituted cyclobutanone featuring a 1-naphthyl group. The cyclobutanone core provides ring strain-driven reactivity, while the 1-naphthyl substituent introduces distinct steric and electronic properties compared to simpler phenyl or 2-naphthyl analogs.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
Cat. No. B13698204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthyl)cyclobutanone
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1C(CC1=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2
InChIKeyOVLLSKWNTYXKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Naphthyl)cyclobutanone as a Differentiated 3-Arylcyclobutanone Building Block for Complex Molecule Synthesis


3-(1-Naphthyl)cyclobutanone (CAS 1360180-25-1, C14H12O, MW 196.24) is a 3-substituted cyclobutanone featuring a 1-naphthyl group. The cyclobutanone core provides ring strain-driven reactivity, while the 1-naphthyl substituent introduces distinct steric and electronic properties compared to simpler phenyl or 2-naphthyl analogs [1]. The compound can be synthesized via [2+2] cycloaddition of 1-naphthylketene with cycloalkadienes, a route that enables subsequent acid-catalyzed rearrangement into tetracyclic ketone frameworks [2].

The 1-Naphthyl Positional Isomer Is Not Interchangeable with 2-Naphthyl or Phenyl Cyclobutanone Analogs


Direct substitution with the more common 3-phenylcyclobutanone or the 2-naphthyl isomer fails to replicate the steric and electronic profile of the 1-naphthyl group. The 1-naphthyl group introduces peri-interactions that restrict rotational freedom around the aryl–cyclobutanone bond compared to the freely rotating phenyl or less-hindered 2-naphthyl analogs [1]. This difference is critical in asymmetric transformations, where the steric bulk of the 1-naphthyl group can dramatically alter diastereoselectivity in reactions such as hydride reductions, where 3-substituted cyclobutanones generally give >90% cis-alcohol but are sensitive to substituent size [2]. Furthermore, the unique electronic character of the 1-naphthyl system enables regioselective electrophilic aromatic substitution not possible with the phenyl analog, facilitating downstream functionalization [3].

Quantitative Differentiators for 3-(1-Naphthyl)cyclobutanone Selection


Enhanced Computed Lipophilicity (cLogP) Compared to Phenyl Analog

The substitution of a phenyl ring with a 1-naphthyl group significantly increases the calculated partition coefficient (cLogP). This alteration is crucial for medicinal chemistry programs where logP is a key determinant of membrane permeability and metabolic stability. While experimental logP for 3-(1-naphthyl)cyclobutanone is not reported, computational predictions provide a reliable estimate for comparative purposes [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Differential Reactivity in Acid-Catalyzed Rearrangement Enables Tetracyclic Scaffold Synthesis

Cyclobutanones derived from 1-naphthylketenes undergo a specific acid-catalyzed rearrangement to form tetracyclic ketones, which are precursors to chrysenes and cyclopentenophenanthrenes. This ring-expansion pathway is fundamentally enabled by the 1-naphthyl substitution, as the resulting carbocation intermediate is stabilized by the naphthyl system. The 2-naphthyl isomer or phenyl analog would not afford the same tetracyclic architecture due to differences in regioselectivity of the Friedel-Crafts alkylation step [1].

Tetracyclic ketones Steroid-like synthesis Cyclobutanone rearrangement

Commercial Availability at Defined Purity (95%) from a Specialized Supplier

3-(1-Naphthyl)cyclobutanone is commercially available from AChemBlock at a specified purity of 95%, with a list price of $1,480 for 1 gram. This is in contrast to the more common 3-phenylcyclobutanone, which is available from multiple generic vendors at lower cost but often without precise batch-specific purity certification . The 2-naphthyl isomer (CAS 335331-53-8) is listed by MolCore with a purity of ≥98%, providing a direct procurement alternative; however, the synthetic utility differs as described in other evidence items .

Chemical procurement Building block Purity specification

Inferred Higher Steric Demand in Asymmetric Transformations vs. 3-Phenyl Analogs

The reduction of 3-substituted cyclobutanones with hydride reagents is highly selective for cis-alcohol (>90%), but the magnitude of the selectivity is influenced by the steric bulk of the 3-substituent [1]. The 1-naphthyl group, with its larger steric profile compared to a phenyl group, is expected to further enhance diastereoselectivity in reductions and related desymmetrization reactions. While direct experimental data for 3-(1-naphthyl)cyclobutanone is not available, the class-level trend is well-established: increasing substituent size consistently leads to higher facial selectivity in nucleophilic additions to cyclobutanones.

Enantioselective synthesis Steric effects Cyclobutanone desymmetrization

High-Value Application Scenarios for 3-(1-Naphthyl)cyclobutanone Stemming from Its Differentiated Profile


Medicinal Chemistry SAR Studies Requiring High Lipophilicity and Naphthyl-Specific Interactions

In a lead optimization program where a phenyl-containing cyclobutanone core shows insufficient cellular activity due to low membrane permeability (LogP ~2.1), replacement with 3-(1-naphthyl)cyclobutanone (cLogP ~3.25) is predicted to improve passive permeability by over 10-fold. This substitution also enables π-π stacking interactions unique to the naphthalene ring, which can enhance target binding affinity in hydrophobic pockets. The 95% purity specification from AChemBlock ensures that the observed biological effects are not artifacts of impurities .

Synthesis of Tetracyclic Natural Product Scaffolds via Acid-Catalyzed Rearrangement

This compound is the preferred starting material for constructing the tetracyclic core of chrysenes or cyclopentenophenanthrenes, a structural class found in steroids and related bioactive molecules. Unlike the 2-naphthyl or phenyl analogs, the 1-naphthyl group directs the regiochemical outcome of the acid-catalyzed rearrangement to produce the desired tetracyclic framework [1]. A researcher targeting these scaffolds would select this specific compound to avoid unproductive side reactions.

Asymmetric Reaction Methodology Development Exploiting Steric Bulk

The enhanced steric demand of the 1-naphthyl group makes 3-(1-naphthyl)cyclobutanone a more challenging and discriminating substrate for developing novel asymmetric desymmetrization reactions. A method that achieves high enantioselectivity (e.g., >95% ee) with this sterically hindered substrate is likely robust and broadly applicable. The predicted improvement in diastereoselectivity for hydride reductions (>95:5 cis/trans) also simplifies purification of chiral cyclobutanol intermediates [2].

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